molecular formula C16H16ClN3O2 B2367583 (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421493-57-3

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Katalognummer: B2367583
CAS-Nummer: 1421493-57-3
Molekulargewicht: 317.77
InChI-Schlüssel: HQQGUGUXRWVGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in pharmaceutical and neuroscience research, supplied for Research Use Only. It is strictly intended for laboratory investigations and is not for diagnostic or therapeutic use, or human consumption. The compound features a 3-chlorophenyl group directly linked to a piperidine ring via a methanone linker, with a pyrazine moiety attached through an key oxygen. This structure incorporates two privileged scaffolds in medicinal chemistry. The piperidine ring is a common feature in bioactive molecules, and the 3-chlorophenyl group is frequently employed in the design of compounds targeting the central nervous system . The inclusion of a nitrogen-rich heteroaromatic pyrazine ring may influence the compound's binding affinity and selectivity, potentially contributing to interactions with various enzymatic targets or neurotransmitter receptors . Preliminary research on compounds with similar structural motifs suggests potential research applications in several areas. Piperazine and piperidine-containing compounds are extensively studied for their diverse biological activities, which can include effects on the dopamine and serotonin systems, making them valuable tools for probing neurochemical pathways . Furthermore, such structures are often explored in the context of developing novel ligands for G-protein coupled receptors (GPCRs) and for their potential antimicrobial and antiviral properties, as seen in related chalcone derivatives . Researchers may find this compound particularly useful as a building block for the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for specific biological targets.

Eigenschaften

IUPAC Name

(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQGUGUXRWVGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-(Pyrazin-2-yloxy)piperidine

The pyrazin-2-yloxy-piperidine intermediate is pivotal for constructing the target compound. A validated approach involves Mitsunobu coupling , leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation between pyrazin-2-ol and piperidin-4-ol.

Procedure :

  • Protection of Piperidin-4-ol :
    Piperidin-4-ol is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
    $$
    \text{Piperidin-4-ol} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-piperidin-4-ol}
    $$
  • Mitsunobu Coupling :
    Boc-piperidin-4-ol reacts with pyrazin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF) to yield Boc-protected 4-(pyrazin-2-yloxy)piperidine.
    $$
    \text{Boc-piperidin-4-ol} + \text{Pyrazin-2-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Boc-4-(pyrazin-2-yloxy)piperidine}
    $$
  • Deprotection :
    The Boc group is removed via trifluoroacetic acid (TFA) in DCM, yielding 4-(pyrazin-2-yloxy)piperidine.
    $$
    \text{Boc-4-(pyrazin-2-yloxy)piperidine} \xrightarrow{\text{TFA, DCM}} \text{4-(Pyrazin-2-yloxy)piperidine}
    $$

Acylation with 3-Chlorobenzoyl Chloride

The final step involves N-acylation of 4-(pyrazin-2-yloxy)piperidine with 3-chlorobenzoyl chloride.

Procedure :
4-(Pyrazin-2-yloxy)piperidine is dissolved in anhydrous THF, treated with triethylamine (Et₃N), and reacted with 3-chlorobenzoyl chloride at 0°C. The mixture is stirred overnight, followed by aqueous workup and purification via column chromatography.
$$
\text{4-(Pyrazin-2-yloxy)piperidine} + \text{3-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Key Data :

Step Reagents/Conditions Yield (%) Reference
Mitsunobu Coupling DIAD, PPh₃, THF, 24h 65–75
Deprotection TFA/DCM, 2h 90–95
Acylation Et₃N, THF, 0°C → RT, 12h 70–80

Alternative Route via Nucleophilic Substitution

Tosylation of Piperidin-4-ol

Piperidin-4-ol is converted to its tosylate derivative using tosyl chloride (TsCl) in pyridine, enhancing leaving-group ability for subsequent substitution.
$$
\text{Piperidin-4-ol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{Piperidin-4-yl tosylate}
$$

Substitution with Pyrazin-2-ol

The tosylate undergoes nucleophilic substitution with pyrazin-2-ol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C.
$$
\text{Piperidin-4-yl tosylate} + \text{Pyrazin-2-ol} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-(Pyrazin-2-yloxy)piperidine}
$$

Acylation as Final Step

Identical to Section 1.2, yielding the target compound.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Tosylation TsCl, Pyridine, 0°C, 2h 85–90
Substitution Cs₂CO₃, DMF, 80°C, 24h 50–60

Comparative Analysis of Methods

Efficiency and Yield

  • Mitsunobu Route : Higher yields (65–75% for coupling, 70–80% for acylation) but requires expensive reagents (DIAD, PPh₃).
  • Nucleophilic Substitution : Lower yields (50–60%) due to steric hindrance but uses cost-effective reagents.

Practical Considerations

  • Mitsunobu : Ideal for small-scale synthesis; avoids harsh conditions.
  • Substitution : Scalable for industrial applications but requires high temperatures and prolonged reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl methanone moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a significant chemical entity in medicinal chemistry, particularly in the development of pharmaceutical agents. This article will explore its applications, focusing on its therapeutic potential, biological activities, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structures to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have shown promise in targeting cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit cell proliferation in various cancer types, including leukemia and solid tumors. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.

Neuropharmacology

The piperidine moiety is known for its neuroactive properties. Studies suggest that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to potential applications in treating neurological disorders such as schizophrenia or depression.

Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with similar structures have been investigated for their anti-inflammatory properties. Research has shown that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized several derivatives of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and tested their anticancer properties on human leukemia cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing the activation of caspase pathways indicative of apoptosis .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation conducted on animal models demonstrated that the compound could reduce anxiety-like behaviors when administered at specific doses. The study utilized behavioral assays to assess its impact on locomotion and anxiety, suggesting a potential role as an anxiolytic agent .

Case Study 3: Antimicrobial Testing

In vitro testing against strains of Staphylococcus aureus and Candida albicans showed that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone had an inhibitory effect on growth, highlighting its potential as a lead compound for developing new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Chlorophenyl-Piperidine/Piperazine Methanones

Compound Name Key Substituents Molecular Formula Key Structural Differences Reference
(4-(4-Chlorobenzoyl)piperidin-1-yl)(3-chlorophenyl)methanone (7b) 4-Chlorobenzoyl on piperidine C₁₉H₁₆Cl₂NO₂ Benzoyl vs. pyrazin-2-yloxy; dual chloro groups
(3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone 4-Methylpiperazine C₁₂H₁₄ClN₂O Piperazine ring; methyl substituent
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone 2-Methoxyphenyl on piperazine C₁₈H₁₉ClN₂O₂ Methoxy vs. pyrazine; piperazine vs. piperidine
  • Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The pyrazin-2-yloxy group (electron-deficient) in the target compound may enhance receptor binding affinity compared to electron-donating groups like methoxy in or methyl in . Ring Systems: Piperidine (6-membered, saturated) vs. Piperazines often exhibit improved solubility but reduced metabolic stability .

Pyrazine-Containing Analogs

Compound Name Key Substituents Molecular Formula Key Structural Differences Reference
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-chlorophenyl)ethanone Fused imidazo-pyrrolo-pyrazine on piperidine C₂₃H₂₂ClN₅O Complex heterocycle vs. simple pyrazine-2-yloxy
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Methylsulfonyl-piperazine; pyrazole C₁₇H₂₀ClN₃O₃S Pyrazole core; sulfonyl group
  • Functional Groups: The methylsulfonyl group in introduces strong polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the pyrazine-2-yloxy group .

Structure-Activity Relationship (SAR) Insights

Chlorophenyl Position : The 3-chloro substitution on the phenyl ring (vs. 4-chloro in ) may optimize steric interactions with hydrophobic binding pockets in target proteins.

Pyrazine-2-yloxy vs. Compared to methylsulfonyl (), pyrazine reduces metabolic lability (sulfonyl groups are prone to glucuronidation).

Piperidine vs. Piperazine: Piperidine’s single nitrogen atom may reduce off-target interactions with monoamine transporters compared to piperazine derivatives .

Biologische Aktivität

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential pharmacological applications. This compound features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic uses.

Chemical Structure

The chemical structure of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be represented as follows:

IUPAC Name (3chlorophenyl)(4pyrazin2yloxypiperidin1yl)methanone\text{IUPAC Name }(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:

  • Inhibition or activation of enzymes: The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor binding: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown significant antifungal and antitubercular activities. Specifically, studies on pyrazole derivatives suggest that they can inhibit the growth of pathogenic fungi and Mycobacterium tuberculosis H37Rv .

Anti-inflammatory Properties

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been investigated for potential anti-inflammatory effects. Compounds with similar piperidine structures often exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies.

Study 1: Antifungal Activity

In a study evaluating 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, several compounds demonstrated promising antifungal activity against multiple strains of fungi. The study highlighted the importance of substituents on the pyrazole ring in enhancing antifungal efficacy .

CompoundFungal StrainActivity Level
Compound ACandida albicansHigh
Compound BAspergillus nigerModerate
Compound CMycobacterium tuberculosisSignificant

Study 2: Synergistic Effects with Doxorubicin

Another investigation explored the synergistic effects of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain derivatives significantly enhanced the cytotoxic effects of doxorubicin, particularly in Claudin-low breast cancer subtypes .

Comparative Analysis with Similar Compounds

Comparative studies show that (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone possesses unique properties relative to other similar compounds due to the presence of the pyrazin-2-yloxy group.

Compound NameStructural FeatureBiological Activity
(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanonePyridin-2-yloxyModerate antimicrobial
(3-Chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanoneQuinolin-2-yloxyHigh anti-inflammatory

Q & A

Basic: What are the key synthetic pathways for (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidin-4-yloxy-pyrazine intermediate via nucleophilic substitution (pyrazin-2-ol with a halogenated piperidine derivative under basic conditions).
  • Step 2: Coupling the intermediate with 3-chlorobenzoyl chloride via a Friedel-Crafts acylation or amide bond formation, depending on the activating groups .

Critical Conditions:

  • Temperature: Maintain 0–5°C during acylations to minimize side reactions.
  • Solvent: Use anhydrous dichloromethane or DMF to enhance reactivity .
  • Catalysts: Employ Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
    Yield Optimization:
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can computational modeling predict target interactions, and what experimental validations are essential?

Methodological Answer:
Computational Approaches:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs. Focus on the chlorophenyl and pyrazine moieties, which often interact with hydrophobic pockets .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs (e.g., JNJ-42048232 derivatives) .

Experimental Validation:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) with immobilized targets .
  • Functional Assays: Test cAMP modulation (for GPCRs) or kinase inhibition (IC₅₀) in cell lines .

Basic: Which spectroscopic techniques confirm structural integrity, and what key features are analyzed?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Piperidine Ring: δ 3.5–4.5 ppm (oxy protons), δ 50–60 ppm (C-O).
    • Chlorophenyl: δ 7.2–7.8 ppm (aromatic protons), δ 125–140 ppm (C-Cl) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy: Detect carbonyl stretch (~1680 cm⁻¹) and C-O-C (1250 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Case Example: If Compound A (piperidine analog) shows higher CNS activity than Compound B (pyrrolidine analog):

  • Structural Analysis: Compare logP (Compound A: 2.8 vs. B: 1.9) and blood-brain barrier permeability via PAMPA .
  • Assay Variability: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability (use liver microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.